molecular formula C₅H₁₀O₅ B117897 4-(Hydroxymethyl)oxolane-2,3,4-triol CAS No. 639-97-4

4-(Hydroxymethyl)oxolane-2,3,4-triol

Cat. No.: B117897
CAS No.: 639-97-4
M. Wt: 150.13 g/mol
InChI Key: ASNHGEVAWNWCRQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxolane-2,3,4-triol is a naturally occurring sugar alcohol found in various fruits and vegetables. It is a white crystalline powder that is soluble in water and has a sweet taste.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aqueous or alcoholic medium under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the fermentation of biomass containing pentose sugars. Microorganisms such as yeast or bacteria are used to convert these sugars into the desired compound. This method is advantageous due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)oxolane-2,3,4-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in an alcoholic medium.

    Substitution: SOCl2 in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Corresponding acids or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders.

    Industry: Utilized in the production of biodegradable polymers and as a sweetener in food products

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)oxolane-2,3,4-triol involves its interaction with various enzymes and receptors in the body. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway. The compound’s hydroxyl groups allow it to form hydrogen bonds with molecular targets, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Xylitol: Another sugar alcohol with similar properties but differing in its molecular structure.

    Sorbitol: A sugar alcohol used as a sweetener and humectant.

    Mannitol: Used in medical applications as a diuretic and renal diagnostic aid.

Uniqueness

4-(Hydroxymethyl)oxolane-2,3,4-triol is unique due to its specific structure and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other sugar alcohols .

Properties

IUPAC Name

4-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHGEVAWNWCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639-97-4
Record name D-Apiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)oxolane-2,3,4-triol
Reactant of Route 2
4-(Hydroxymethyl)oxolane-2,3,4-triol
Reactant of Route 3
4-(Hydroxymethyl)oxolane-2,3,4-triol
Reactant of Route 4
4-(Hydroxymethyl)oxolane-2,3,4-triol
Reactant of Route 5
4-(Hydroxymethyl)oxolane-2,3,4-triol
Reactant of Route 6
4-(Hydroxymethyl)oxolane-2,3,4-triol

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